Product packaging for Zygophyloside M(Cat. No.:)

Zygophyloside M

Cat. No.: B1259243
M. Wt: 751 g/mol
InChI Key: LVPAYCUMUCPMRG-WNTBYJSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zygophyloside M is a bisdesmosidic triterpene saponin naturally occurring in plants of the Zygophyllum genus, such as Zygophyllum gaetulum . It is classified as a triterpenoid glycoside and has been isolated from aerial parts and roots of the source plant . The compound has been a subject of pharmacological investigation due to its observed biological activities. Research studies have demonstrated that this compound exhibits antispasmodic properties by reducing electrically-stimulated contractions in isolated guinea-pig ileum models, indicating potential for studying smooth muscle function . Compounds from related species within the Zygophyllum genus have shown significant anti-inflammatory effects in vivo, such as in arthritis animal models, and have been found to inhibit enzymes like lipoxygenase (LOX) . This suggests a potential research application for this compound in inflammation and immunology studies. From a chemical perspective, this compound is a complex molecule. Its structure features a triterpene aglycon identified as 3β-hydroxy-27-nor-olean-12-en-28-oic acid . This aglycone is glycosylated, forming a bisdesmosidic saponin with sugar moieties attached at two different positions. The compound's molecular formula is C41H66O12, and it has a molecular weight of 750.97 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H66O12 B1259243 Zygophyloside M

Properties

Molecular Formula

C41H66O12

Molecular Weight

751 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aS,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C41H66O12/c1-20-28(43)30(45)32(47)34(50-20)52-27-12-14-40(7)25(38(27,4)5)11-13-39(6)22-10-15-41(17-16-37(2,3)18-23(41)21(22)8-9-26(39)40)36(49)53-35-33(48)31(46)29(44)24(19-42)51-35/h8,20,22-35,42-48H,9-19H2,1-7H3/t20-,22-,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40+,41-/m1/s1

InChI Key

LVPAYCUMUCPMRG-WNTBYJSBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)O)O

Synonyms

3-O-quinovopyranosyl-27-norolean-12-en-28-oic acid 28-O-glucopyranosyl ester
zygophyloside M

Origin of Product

United States

Botanical Origin and Distribution Within the Zygophyllum Genus

Zygophyloside M is derived from Zygophyllum gaetulum, a medicinal plant belonging to the Zygophyllaceae family. acs.orgnih.gov This particular species is indigenous to the Moroccan Sahara and is considered an endemic plant of this region, being especially prevalent in the Drâa-Tafilalet region. horizonepublishing.comfao.orgresearchgate.netresearchgate.net

The genus Zygophyllum is the largest within the Zygophyllaceae family and is widely distributed across the globe. ekb.eg Its species are typically found in the arid and semi-arid regions of Africa, the Mediterranean Basin, central Asia, and Australia. kew.org Plants of this genus are often succulent and have adapted to survive in harsh, dry, and saline environments. ekb.eg

Ethnobotanical Significance and Traditional Uses of Source Plants As Precursors to Scientific Inquiry

The scientific investigation into the chemical constituents of Zygophyllum gaetulum, which led to the discovery of Zygophyloside M, was preceded by the plant's long-standing use in traditional medicine. In Moroccan folk medicine, Z. gaetulum is well-regarded for its purported therapeutic properties. horizonepublishing.comfao.org It is traditionally used to manage a variety of ailments, most notably diabetes, skin conditions like eczema, and to alleviate stomach and liver pain. horizonepublishing.comresearchgate.netresearchgate.net The leaves and flowers of the plant are prepared in various forms, including infusions and decoctions, for these purposes. horizonepublishing.com

The broader Zygophyllum genus is also a significant component of traditional medicine in various cultures, where different species are used to treat conditions such as rheumatism, gout, and hypertension. ekb.eg This rich history of ethnobotanical use has prompted phytochemical investigations to identify the bioactive compounds responsible for these effects, leading to the isolation of numerous molecules, including this compound.

Glycosylation:zygophyloside M is a Bidesmosidic Saponin, Meaning It Has Two Sugar Chains Attached to the Aglyconeresearchgate.net. This Requires the Action of Several Specific Ugts.

Comparative Biosynthesis of this compound within the Zygophyloside Family

The genus Zygophyllum is a rich source of diverse saponins, with numerous compounds belonging to the Zygophyloside family having been isolated ekb.egekb.eg. These saponins exhibit significant structural variety, which points to diversification within the biosynthetic pathway. Comparing the structure of this compound to other members of the family, such as Zygophyloside G and H, reveals key differences in both the aglycone backbone and the subsequent modifications nih.gov.

The primary point of divergence often lies in the initial cyclization of 2,3-oxidosqualene. While this compound possesses an ursane-type skeleton derived from α-amyrin, other Zygophylosides like G and H are built upon a quinovic acid aglycone nih.gov. Quinovic acid is an oleanane-type triterpenoid, suggesting that its biosynthesis begins with the cyclization of 2,3-oxidosqualene by β-amyrin synthase, a different OSC than the one used for this compound.

Further diversity arises from the downstream tailoring enzymes. For example, Zygophyloside G is characterized by the presence of a sulfonyl group, specifically 3-O-[β-D-2-O-sulphonylglucopyranosyl]-quinovic acid-28-O-[β-D-glucopyranosyl] ester nih.gov. This indicates the action of a sulfotransferase, an enzyme not required for the biosynthesis of this compound. The glycosylation patterns also vary significantly. Zygophyloside H features an arabinopyranosyl-(1→2)-β-D-quinovopyranosyl moiety at the C-3 position, a different sugar chain than the rhamnosyl-arabinosyl-glucosyl unit found in this compound researchgate.netnih.gov. These variations are a direct result of the presence of different sets of specific UGTs in the respective plant species or tissues.

The table below compares the structural features of this compound with other known Zygophylosides, highlighting the biosynthetic diversification.

Compound Name Aglycone Skeleton Type Key Structural Features Implied Biosynthetic Divergence
This compound Ursane (B1242777) (from α-amyrin)Trisaccharide at C-3; Monosaccharide ester at C-28 researchgate.netα-Amyrin synthase activity; Specific set of UGTs
Zygophyloside G Oleanane (B1240867) (Quinovic acid)Sulfonyl group on C-3 sugar; Disaccharide nih.govβ-Amyrin synthase activity; Specific CYP450s for quinovic acid formation; Sulfotransferase activity; Different UGTs
Zygophyloside H Oleanane (Quinovic acid)Disaccharide at C-3 with quinovose nih.govβ-Amyrin synthase activity; Specific CYP450s for quinovic acid formation; Different UGTs

This comparative analysis underscores that the chemical diversity within the Zygophyloside family is generated by a combinatorial action of different OSCs, CYP450s, UGTs, and other tailoring enzymes, leading to a wide array of specialized molecules from a common set of precursors.

Total Synthesis Strategies for the Aglycone and Glycosidic Moieties

A total synthesis of this compound has not yet been reported in the scientific literature. However, the synthesis of its constituent parts—the aglycone (27-nor-olean-12-en-28-oic acid), the β-D-quinovopyranosyl moiety, and the β-D-glucopyranosyl ester—can be envisioned based on established synthetic strategies for related structures.

Aglycone Synthesis: The aglycone of this compound is a 27-nor-olean-12-en-28-oic acid. The synthesis of oleanane-type triterpenoids is a well-explored field. acs.org A plausible synthetic approach would likely involve the construction of the pentacyclic core through a series of cycloaddition reactions or biomimetic cyclizations of a polyene precursor. The introduction of the carboxylic acid at C-17 and the selective removal of the C-27 methyl group would be key challenges. The synthesis of olean-12-en-28-oic acid has been achieved from commercially available oleanolic acid, which could serve as a starting point for the synthesis of the 27-nor analogue. acs.orgnih.gov

Glycosidic Moiety Synthesis: The synthesis of the glycosidic moieties, β-D-quinovopyranose and β-D-glucose, is well-established. These monosaccharides are commercially available or can be readily synthesized. For their coupling to the aglycone, they would first need to be converted into activated glycosyl donors. Common glycosyl donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The choice of protecting groups on the sugar hydroxyls is crucial to ensure the desired stereochemical outcome (β-linkage) and to allow for regioselective deprotection for further modifications. For instance, the synthesis of quinovopyranosyl glycosides has been reported using peracetylated glycosyl bromides under phase-transfer catalysis conditions. researchgate.net Similarly, glucopyranosyl esters of triterpenes have been prepared via direct esterification with acetylated glucosyl bromide followed by deprotection. researchgate.net

The table below outlines a hypothetical retrosynthetic analysis for the total synthesis of this compound.

Target Molecule Key Disconnections Synthetic Precursors Relevant Synthetic Methodologies
This compoundC3-O-Quinovopyranosyl bond, C28-O-Glucopyranosyl ester bond27-nor-olean-12-en-28-oic acid, Activated β-D-quinovopyranosyl donor, Activated β-D-glucopyranosyl donorGlycosylation, Esterification
27-nor-olean-12-en-28-oic acidPentacyclic corePolyene precursor or simpler cyclic systemsDiels-Alder reaction, Biomimetic cyclization, Radical cyclization
Activated β-D-quinovopyranosyl donorQuinovoseD-QuinovoseProtection, Activation (e.g., as trichloroacetimidate)
Activated β-D-glucopyranosyl donorGlucoseD-GlucoseProtection, Activation (e.g., as acyl bromide)

Semisynthesis from Structurally Related Natural Precursors

Given the complexity of a total synthesis, a semisynthetic approach starting from more abundant, structurally related natural products is a more practical strategy. Triterpenoids such as oleanolic acid, which is commercially available and can be isolated in large quantities from various plant sources, represent ideal starting materials. plos.org

A potential semisynthetic route to this compound could start from oleanolic acid. The key transformations would involve:

Selective protection of the C-3 hydroxyl group and the C-28 carboxylic acid.

Degradation of the C-27 methyl group to achieve the 27-nor structure. This is a challenging step that could potentially be achieved through radical-mediated reactions or oxidative cleavage.

Glycosylation at the C-3 position with an activated quinovopyranosyl donor.

Esterification at the C-28 position with an activated glucopyranosyl donor.

Deprotection to yield this compound.

The table below illustrates a potential semisynthetic pathway.

Starting Material Key Transformation Steps Intermediate Products Reagents and Conditions
Oleanolic Acid1. Protection of C3-OH and C28-COOHProtected oleanolic acidStandard protecting group chemistry (e.g., Ac, Bn, Silyl (B83357) ethers)
Protected oleanolic acid2. C-27 demethylationProtected 27-nor-oleanolic acidRadical-mediated C-H activation/functionalization
Protected 27-nor-oleanolic acid3. C3-GlycosylationProtected 3-O-quinovopyranosyl-27-nor-oleanolic acidActivated quinovopyranosyl donor (e.g., trichloroacetimidate), Lewis acid catalyst
Protected 3-O-quinovopyranosyl-27-nor-oleanolic acid4. C28-EsterificationProtected this compoundActivated glucopyranosyl donor (e.g., acyl bromide), base
Protected this compound5. DeprotectionThis compoundConditions dependent on protecting groups (e.g., H2/Pd-C for Bn, TBAF for silyl ethers)

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Studies

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationships (SAR) and for potentially developing new therapeutic agents. While no specific studies on this compound analogues have been reported, general strategies for the modification of triterpenoid saponins can be applied.

Modification of the Aglycone:

Varying the substitution pattern on the pentacyclic core. For example, introducing or removing hydroxyl groups, or modifying the oxidation state of existing functional groups.

Altering the stereochemistry at key chiral centers.

Modifying the C-28 carboxylic acid to other functional groups like amides, or esters with different alkyl chains.

Modification of the Glycosidic Moieties:

Varying the sugar units. Replacing quinovopyranose or glucose with other monosaccharides (e.g., rhamnose, galactose, xylose) to probe the importance of the sugar structure for biological activity.

Altering the glycosidic linkages. Synthesizing α-glycosides instead of β-glycosides to investigate the role of anomeric configuration.

Modifying the sugar hydroxyl groups. Introducing functional groups such as sulfates, phosphates, or acyl groups to modulate properties like solubility and bioavailability.

The table below provides examples of potential this compound analogues and the rationale for their synthesis.

Analogue Type Modification Synthetic Strategy Rationale for Synthesis
Aglycone AnalogueReplace C-28 carboxylic acid with an amideAmidation of the C-28 carboxylic acid of a suitable precursorInvestigate the role of the C-28 carboxylate in biological activity.
Glycosidic AnalogueReplace C-3 quinovopyranose with rhamnopyranoseGlycosylation with an activated rhamnopyranosyl donorDetermine the specificity of the interaction with biological targets.
Glycosidic AnalogueSynthesize the C-3 α-quinovopyranosyl isomerControl of stereochemistry during glycosylation using different donors/promotersAssess the importance of the β-glycosidic linkage.
DerivativeSulfation of the sugar moietiesSelective sulfation of hydroxyl groups on the sugar ringsMimic naturally occurring sulfated saponins and potentially enhance biological activity.

The synthesis of these analogues would rely on the same fundamental principles of triterpenoid chemistry and glycosylation science outlined above, requiring careful planning of protecting group strategies and reaction conditions to achieve the desired modifications.

Historical Overview of Zygophyloside M Isolation and Initial Characterization

Optimized Isolation and Purification Strategies from Plant Extracts

The initial step in studying this compound involves its extraction and purification from the source plant material, such as the aerial parts of Zygophyllum gaetulum. ekb.eg The process is designed to efficiently separate the saponin from a complex mixture of other plant metabolites.

The dried and powdered plant material is typically subjected to solvent extraction, often using methanol or ethanol, to create a crude extract. This extract is then concentrated and subjected to liquid-liquid partitioning to separate compounds based on polarity. The saponin-rich fraction, usually the n-butanol fraction, is then further purified using a combination of chromatographic techniques.

Column chromatography is a fundamental purification step. Common stationary phases include silica gel and Sephadex LH-20, which separate compounds based on polarity and size, respectively. gazi.edu.tr Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the target compound are then pooled for further purification, often employing High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), to achieve high purity. researchgate.net

StepTechniquePurpose
1Solvent ExtractionCreate a crude extract of metabolites from dried plant material.
2Liquid-Liquid PartitioningSeparate metabolites into broad polarity-based fractions.
3Column Chromatography (Silica Gel, Sephadex)Initial purification and separation of the saponin-rich fraction. gazi.edu.tr
4High-Performance Liquid Chromatography (HPLC)Final purification to isolate this compound to a high degree of purity. researchgate.net
Table 1. A summary of the optimized isolation and purification strategy for this compound.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of this compound

Once purified, the precise molecular structure of this compound is determined using a suite of advanced spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of complex natural products like this compound. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons in the molecule. gazi.edu.tr

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings within individual spin systems (e.g., within a sugar ring), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The key connectivities between different parts of the molecule are established using Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) correlations between protons and carbons. gazi.edu.tr For this compound, HMBC is essential for determining the linkage points between the sugar units and the attachment sites of the entire sugar chain and the ester-linked glucose to the triterpenoid (B12794562) aglycone. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information on the relative stereochemistry by identifying protons that are close in space.

Nucleus/AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (HMBC)
Aglycone (Ursane-type)0.70 - 2.50 (Methyls, Methylenes, Methines)15.0 - 180.0 (Aliphatic, Olefinic, Carbonyl)Correlations from anomeric protons to aglycone carbons (e.g., C-3).
Olefinic Protons (C-21)~5.30~125.0 (C-21), ~138.0 (C-20)Correlations to adjacent allylic carbons.
Anomeric Protons (Sugars)4.50 - 6.3095.0 - 106.0Inter-glycosidic linkages (e.g., H-1' of Rha to C-2'' of Ara).
Ester Carbonyl (C-28)-~174.0Correlation from anomeric proton of ester-linked glucose.
Table 2. Representative expected NMR data for the structural elucidation of this compound. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS), utilizing techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, is used to determine the exact mass of the this compound molecule. This measurement is precise enough to allow for the determination of the elemental formula.

IonDescriptionExpected m/z (Negative Mode)
[M-H]⁻Deprotonated molecular ionCalculated based on formula C₅₉H₉₄O₂₅
[M-H-Glc]⁻Loss of the ester-linked glucose[M-H]⁻ - 162.05
[M-H-Glc-Rha]⁻Loss of terminal rhamnose from the C-3 chain[M-H-Glc]⁻ - 146.06
[M-H-Glc-Rha-Ara]⁻Loss of arabinose[M-H-Glc-Rha]⁻ - 132.04
[Aglycone-H]⁻Aglycone fragment after loss of all sugarsCalculated based on aglycone formula
Table 3. Predicted key fragments of this compound in negative ion mode HRMS/MS analysis.

A more powerful technique is Electronic Circular Dichroism (ECD) spectroscopy. The experimental ECD spectrum of this compound is measured and compared to theoretical spectra calculated for possible stereoisomers using quantum chemical methods. nih.gov A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the multiple stereocenters in the triterpenoid aglycone. The absolute configuration of the sugar units (D or L) is typically determined by acid hydrolysis of the saponin, followed by chromatographic analysis (e.g., GC-MS of derivatized sugars) and comparison with authentic standards.

Chromatographic and Mass Spectrometric Profiling of this compound in Complex Biological Matrices

Investigating the role and presence of this compound within its natural source requires methods capable of detecting and quantifying it in complex biological matrices, such as crude plant extracts. nih.gov Untargeted metabolomic profiling of Zygophyllum species often utilizes hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

For a large, non-volatile molecule like this compound, Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) is the method of choice. nih.govnih.gov This technique offers high chromatographic resolution to separate this compound from isomeric saponins and other metabolites, combined with sensitive and specific detection by the mass spectrometer. By operating the mass spectrometer in both full-scan mode and tandem MS mode, it is possible to screen extracts for the presence of this compound based on its accurate mass and characteristic fragment ions. This approach can be used for metabolomic studies to assess how the concentration of this compound varies, for example, in response to different environmental conditions. nih.gov

ParameterTypical Condition
LC SystemUHPLC
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile PhaseGradient of Water (with formic acid) and Acetonitrile
MS SystemQTOF-MS or Orbitrap-MS
Ionization ModeESI (Positive and Negative)
DetectionFull scan for accurate mass; MS/MS for targeted fragmentation
Table 4. Typical parameters for the LC-MS profiling of this compound in a plant extract.

Proposed General Biosynthetic Route for Triterpene Saponins

The biosynthesis of triterpenoid saponins is a conserved process across many plant species, originating from the isoprenoid pathway nih.govnih.gov. This intricate process can be divided into three primary stages: the formation of the triterpenoid skeleton, the oxidative modifications of this skeleton, and the subsequent glycosylation.

The journey begins in the cytosol with the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) frontiersin.org. Six of these C5 units are condensed to form the 30-carbon molecule, squalene (B77637) ekb.egekb.eg. Squalene then undergoes epoxidation by the enzyme squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256), a critical linear precursor ekb.egfao.org.

The cyclization of 2,3-oxidosqualene is the first major diversification point in triterpenoid synthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) frontiersin.orgnih.gov. These enzymes construct the foundational polycyclic skeletons of triterpenoids frontiersin.orgnih.gov. For instance, cycloartenol synthase leads to phytosterols, while β-amyrin synthase and α-amyrin synthase produce the oleanane (B1240867) and ursane (B1242777) skeletons, respectively, which are common backbones for saponins nih.gov.

Following cyclization, the triterpenoid backbone undergoes a series of elaborate modifications, primarily oxidation reactions such as hydroxylation and carboxylation. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), a large and diverse family of enzymes frontiersin.orgnih.gov. These modifications create a variety of sapogenins, which are the aglycone portions of saponins frontiersin.org. The final stage is glycosylation, where sugar moieties are attached to the sapogenin. This crucial step is mediated by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated donor, like UDP-glucose, to the aglycone frontiersin.orgnih.gov. This process enhances the solubility and biological activity of the resulting saponin molecules frontiersin.org.

Enzymatic Components and Genetic Regulation of this compound Biosynthesis

While the specific genes and enzymes from Zygophyllum species responsible for this compound production have not been characterized, a putative biosynthetic pathway can be proposed based on its chemical structure and the general pathway for ursane-type saponins.

Molecular and Cellular Biological Activities of Zygophyloside M

Antioxidant Mechanisms and Cellular Protective Effects

There is currently no specific research available detailing the antioxidant mechanisms of Zygophyloside M.

Free Radical Scavenging Properties

No studies have been found that specifically measure the free radical scavenging properties of this compound.

Modulation of Endogenous Antioxidant Enzyme Systems

Information regarding the effect of this compound on endogenous antioxidant enzyme systems is not available in the current body of scientific literature.

Cellular Oxidative Stress Mitigation in In Vitro Models

There are no published in vitro studies that demonstrate the capacity of this compound to mitigate cellular oxidative stress.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

While anti-inflammatory activity has been reported for extracts of Zygophyllum gaetulum, the specific contribution and mechanisms of this compound to this activity have not been elucidated. univ-ouargla.dz

Inhibition of Pro-inflammatory Enzymes (e.g., Lipoxygenase, Cyclooxygenase)

There is no available data on the inhibitory effects of this compound on pro-inflammatory enzymes such as lipoxygenase or cyclooxygenase.

Regulation of Cytokine and Chemokine Expression

Specific studies on the regulation of cytokine and chemokine expression by this compound have not been reported.

Cellular Anti-inflammatory Responses in Immune Cell Lines

Research on the specific cellular anti-inflammatory responses of this compound in immune cell lines is not currently available in the scientific literature. Methodologies to test such activities often involve the use of immune cell lines, such as RAW 264.7 macrophages. In these experimental models, cells are typically stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response. The effects of a test compound on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6, IL-1β) are then measured to assess its anti-inflammatory potential.

Anticancer and Cytotoxic Mechanisms in Preclinical Cell Lines

While direct studies on this compound are limited, research on related compounds from the Zygophyllum genus provides insight into potential anticancer and cytotoxic mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

Saponins (B1172615) isolated from the Zygophyllum genus have demonstrated the ability to trigger apoptosis, or programmed cell death, in cancer cells. For instance, a novel saponin (B1150181) from Zygophyllum album has been shown to induce apoptosis in non-small cell lung carcinoma (A549) cells. nih.gov The mechanism of action for many saponins involves the induction of cell cycle arrest, a process that halts cell division and can lead to apoptosis. nih.gov For example, some saponins can cause an arrest in the G1 phase of the cell cycle, preventing the cell from progressing to the DNA synthesis (S) phase. nih.gov This is a common mechanism for anticancer compounds to inhibit tumor growth. nih.gov

Inhibition of Key Cancer-Related Enzymes (e.g., CDK-2, h-TOP-IIβ)

Key enzymes that regulate the cell cycle and DNA replication are significant targets in cancer therapy. One such enzyme is cyclin-dependent kinase 2 (CDK-2), which plays a crucial role in the G1/S phase transition of the cell cycle. nih.gov Inhibition of CDK-2 can lead to cell cycle arrest and apoptosis. nih.gov Research on saponins from Zygophyllum album has shown inhibitory activity against CDK-2, suggesting a potential mechanism for their anticancer effects. nih.gov

Another critical enzyme in cancer progression is human topoisomerase-IIβ (h-TOP-IIβ), which is involved in DNA replication and repair. An aqueous-ethanolic extract of Zygophyllum coccineum, which contains various zygophyllosides, demonstrated inhibitory activity against h-TOP-IIβ with an IC₅₀ value of 45.05 ng/mL. nih.gov This was more potent than the standard inhibitor, staurosporine, which had an IC₅₀ of 135.33 ng/mL. nih.gov

Anti-proliferative Effects on Diverse Cancer Cell Lines

Extracts from Zygophyllum coccineum have shown cytotoxic effects against a range of cancer cell lines. nih.gov The aqueous-ethanolic extract exhibited the following IC₅₀ values:

Structure Activity Relationship Sar Studies of Zygophyloside M and Its Derivatives

Identification of Pharmacophore Features Essential for Bioactivity

The biological activity of Zygophyloside M is intrinsically linked to its three-dimensional arrangement of chemical features, known as its pharmacophore. While specific pharmacophore models for this compound are not extensively detailed in the literature, a general understanding can be derived from its structural components and comparison with other bioactive triterpenoid (B12794562) saponins (B1172615).

The essential pharmacophoric features are believed to encompass:

The Triterpenoid Skeleton: The rigid pentacyclic structure of the 27-nor-olean-12-en-28-oic acid aglycone serves as the fundamental scaffold, providing the correct orientation for other functional groups to interact with biological targets.

Hydrophobic and Hydrophilic Moieties: The amphipathic nature of saponins, with the lipophilic aglycone and hydrophilic sugar chains, is critical for their interaction with cell membranes and target proteins. innspub.net

Oxygenated Functions: The carboxylic acid group at C-28 and the hydroxyl groups on the sugar moieties can act as hydrogen bond donors and acceptors, which are crucial for binding to receptor sites.

In silico pharmacophore modeling of related triterpenoid saponins has been employed to identify key interaction points with specific protein targets, such as enzymes or receptors. phcogj.com These models often highlight the importance of hydrogen bond donors/acceptors and hydrophobic regions, which are all present in the structure of this compound.

Influence of Glycosylation Patterns on Biological Potency and Selectivity

The nature, number, and linkage of the sugar moieties attached to the aglycone play a pivotal role in modulating the biological potency and selectivity of saponins.

This compound is a bisdesmosidic saponin (B1150181), possessing a quinovopyranose unit at the C-3 position and a glucopyranosyl ester at the C-28 position. researchgate.net Studies on various Zygophyllum saponins have provided insights into how glycosylation patterns can influence bioactivity. For instance, in a study investigating the antispasmodic effects of triterpenoid glycosides from Zygophyllum gaetulum on isolated guinea-pig ileum, the number of sugar units at the C-3 position was found to be a critical determinant of activity. Compounds with a single sugar residue at C-3, such as this compound, were found to be active, whereas those with three sugar units at the same position exhibited substantially reduced activity. dovepress.com

Furthermore, the presence of specific functional groups on the sugar chains can drastically alter bioactivity. The addition of a sulfonyl group (-SO3H) to the sugar moiety, as seen in some other zygophylosides, has been shown to significantly impact their biological effects. dovepress.com In the context of urease inhibition by ursane-type sulfated saponins from Zygophyllum fabago, the presence and position of sulfate (B86663) groups were key to their activity. nih.gov

Table 1: Glycosylation Patterns and Observed Activity of Selected Zygophylosides

CompoundAglyconeGlycosylation at C-3Glycosylation at C-28Observed ActivityReference
This compound 27-nor-olean-12-en-28-oic acidβ-D-quinovopyranosylβ-D-glucopyranosyl esterAntispasmodic dovepress.com
Zygophyloside IUrs-20(21)-en-28-oic acidα-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranosylβ-D-2-O-sulfonylglucopyranosyl esterReduced antispasmodic activity dovepress.com
Zygophyloside LUrs-20(21)-en-28-oic acidα-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranosylβ-D-glucopyranosyl esterReduced antispasmodic activity dovepress.com
Glycoside 4Quinovic acidβ-D-glucopyranosylβ-D-glucopyranosyl esterAntispasmodic dovepress.com

This table is generated based on the data presented in the referenced literature and is intended for comparative purposes.

Impact of Aglycone Modifications on Pharmacological Profiles and Target Interactions

The triterpenoid aglycone is the structural foundation of this compound, and modifications to this core can lead to significant changes in its pharmacological profile. The aglycone of this compound is a 27-nor-olean-12-en-28-oic acid. The "nor" designation indicates the absence of a methyl group, in this case at position C-27, which differentiates it from the more common oleanolic acid.

Modifications such as hydroxylation, oxidation, or the introduction of double bonds at various positions on the aglycone can fine-tune the bioactivity. For example, the position and stereochemistry of hydroxyl groups on the triterpenoid rings can influence activities such as cytotoxicity and anti-inflammatory effects. bibliotekanauki.pl The presence of a carboxylic acid at C-28 is a common feature among many bioactive triterpenoid saponins and is often crucial for their activity. researchgate.net

Studies on the biotransformation of oleanane (B1240867) and ursane (B1242777) triterpenic acids have shown that microbial hydroxylation at different positions can lead to derivatives with altered or enhanced biological activities, highlighting the potential for creating novel analogues with improved pharmacological profiles through targeted aglycone modifications. mdpi.com

Correlation of Stereochemistry with Bioactivity

For the aglycone, the stereochemistry of the ring junctions (e.g., the cis-fusion of the D and E rings) is a key feature of the oleanane and ursane skeletons. researchgate.net This specific fusion imparts a characteristic three-dimensional shape to the molecule. In a study on oleanane-type saponins, the stereochemistry of hydroxyl groups on the aglycone was found to be crucial for their biological effects. bibliotekanauki.pl

Computational and in Silico Investigations of Zygophyloside M

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding affinity of a compound.

A thorough search of scientific databases indicates that no molecular docking studies specifically featuring Zygophyloside M have been published. While research on other related compounds from the Zygophyllum genus, such as Zygophyloside F and Zygophyloside G, has involved molecular docking simulations against targets like Staph GyraseB and human topoisomerase-IIβ, similar investigations for this compound are not available in the current literature. researchgate.netafricaresearchconnects.comnih.govdntb.gov.ua

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This computational method is crucial for validating the results of molecular docking and gaining a deeper understanding of the binding mechanism at an atomic level.

Currently, there are no published studies that have employed molecular dynamics simulations to investigate the binding mechanisms of this compound with any biological target.

In Silico Predictions of Preclinical Pharmacokinetic Properties (e.g., plasma protein binding, metabolic stability)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of drug development.

There are no available in silico studies reporting the preclinical pharmacokinetic properties, such as plasma protein binding or metabolic stability, specifically for this compound. While ADMET predictions have been performed for other compounds from the Zygophyllum genus, like Zygophyloside E, such data for this compound has not been reported. dntb.gov.ua

Computational Metabolomics and Reaction Pathway Predictions

Computational metabolomics involves the use of computational tools to analyze metabolomics data and predict metabolic pathways. This can help in understanding the biotransformation of a compound within an organism.

As of now, no studies utilizing computational metabolomics to predict the metabolic fate or reaction pathways of this compound have been found in the scientific literature.

Preclinical Pharmacological and Mechanistic Research of Zygophyloside M

In Vitro Receptor Binding and Enzyme Kinetics Studies

Direct receptor binding assays and enzyme kinetic studies for Zygophyloside M have not been extensively reported in the reviewed literature. However, functional in vitro studies on isolated tissues have provided insight into its biological activity. An investigation using isolated guinea-pig ileum demonstrated that this compound possesses significant antispasmodic properties. tandfonline.com

In this ex vivo model, the compound was shown to dose-dependently inhibit contractions that were induced by electrical stimulation. tandfonline.com Furthermore, the study also evaluated the effect of this compound on morphine withdrawal symptoms in the same tissue preparation. The results indicated that this compound was also effective in significantly reducing the signs of morphine withdrawal in vitro. tandfonline.com These findings suggest that this compound interacts with neuro-muscular signaling pathways within the intestinal tissue. The activity of this compound was reported to be of the same order of potency as another active compound isolated from the same plant, 3-O-β-D-glucopyranosyl-quinovic acid 28-β-D-glucopyranosyl ester. tandfonline.com

Test SystemAssayKey FindingReference
Isolated Guinea-Pig IleumElectrically-Induced ContractionsSignificantly and dose-dependently reduced contractions. tandfonline.com
Isolated Guinea-Pig IleumMorphine Withdrawal ModelSignificantly and dose-dependently reduced withdrawal phenomena. tandfonline.com

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

There is no information available in the reviewed scientific literature regarding the preclinical absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Assessment of Target Engagement in Preclinical Systems

The assessment of target engagement for this compound has been demonstrated in an ex vivo preclinical system. The ability of the compound to modulate physiological responses in isolated guinea-pig ileum confirms its interaction with biological targets within this tissue. tandfonline.com

The observed reduction of both electrically-stimulated contractions and morphine withdrawal symptoms indicates that this compound engages with targets integral to intestinal motility and opioid response pathways. tandfonline.com While these studies confirm target engagement at a tissue level, leading to a measurable antispasmodic effect, the specific molecular target or receptor for this compound has not been elucidated. tandfonline.com The mechanism is considered consistent with the traditional use of Zygophyllum gaetulum as an antispasmodic remedy. tandfonline.com

Preclinical SystemObserved EffectInterpretationReference
Isolated Guinea-Pig IleumInhibition of induced contractions and morphine withdrawal symptoms.Demonstrates engagement with biological targets controlling neuro-muscular function in the tissue, resulting in antispasmodic activity. tandfonline.com

Advanced Analytical Research for Zygophyloside M Metabolism and Distribution

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolic Profiling in Biological Systems

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for metabolic profiling due to its high sensitivity and selectivity, making it ideal for identifying and quantifying metabolites in complex biological matrices. kaust.edu.sanih.gov In the context of Zygophyloside M, an LC-MS-based approach would be employed to analyze biological samples, such as plasma, urine, and feces, following administration in preclinical models. This would enable the detection of parent this compound and its potential metabolites.

The process would involve separating the compounds in the sample using liquid chromatography, followed by their ionization and detection by mass spectrometry. The mass spectrometer would provide information on the molecular weight and fragmentation patterns of the analytes, which is crucial for structural elucidation of novel metabolites. iomcworld.com Although metabolomic studies have been conducted on plants of the Zygophyllum genus using LC-MS to identify various phytochemicals, specific metabolic profiling of this compound in biological systems has not been detailed in the available literature. kaust.edu.sanih.govnih.gov

A hypothetical LC-MS based metabolic profiling study of this compound could yield a data table similar to the one below, which would be populated with experimental findings.

Hypothetical Metabolite Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) Proposed Biotransformation
This compound10.2[M+H]⁺--
Metabolite 18.5[M+H]⁺-Hydroxylation
Metabolite 27.1[M+H]⁺-Glucuronidation
Metabolite 35.9[M+H]⁺-Deglycosylation

Quantitative Bioanalysis of this compound and its Metabolites in Preclinical Samples

Quantitative bioanalysis is essential for determining the concentration of a compound and its metabolites in biological samples over time, providing critical data for pharmacokinetic studies. LC-MS/MS (tandem mass spectrometry) is the gold standard for such analyses due to its superior sensitivity and specificity. A validated LC-MS/MS method would be necessary to accurately measure the levels of this compound and its key metabolites in preclinical samples.

This would involve the development of a specific analytical method with defined parameters for linearity, accuracy, precision, and stability. While the principles of such bioanalytical methods are well-established, specific applications for the quantification of this compound in preclinical samples are not currently described in scientific literature.

Should such a study be conducted, the resulting data could be presented as follows:

Analyte Matrix LLOQ (ng/mL) ULOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV)
This compoundPlasmaData not availableData not availableData not availableData not available
Metabolite 1PlasmaData not availableData not availableData not availableData not available
This compoundUrineData not availableData not availableData not availableData not available

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.

Imaging Mass Spectrometry for Tissue Distribution Analysis (non-human)

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govnih.gov This method provides valuable insights into the localization of a drug and its metabolites in various organs and tissues, which is crucial for understanding its efficacy and potential toxicity. nih.gov Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry are particularly suited for this purpose. nih.gov

In a preclinical study of this compound, IMS could be used to map its distribution and that of its major metabolites in tissues of interest. However, there are no published studies that have utilized imaging mass spectrometry to investigate the tissue distribution of this compound.

A representative data table from a hypothetical IMS study on this compound might look like this:

Tissue Analyte Relative Ion Intensity (Mean ± SD) Spatial Localization
LiverThis compoundData not availableData not available
KidneyThis compoundData not availableData not available
SpleenThis compoundData not availableData not available
BrainThis compoundData not availableData not available

Advanced NMR-Based Metabolomics for Endogenous Pathway Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible analytical technique used in metabolomics to obtain a snapshot of the metabolic state of a biological system. nih.gov By comparing the NMR profiles of biological fluids or tissue extracts from a control group versus a group treated with a compound, it is possible to identify changes in the levels of endogenous metabolites. These changes can provide insights into the biochemical pathways that are perturbed by the compound. nih.gov

An NMR-based metabolomics study could reveal the effects of this compound on endogenous metabolic pathways. However, to date, no such studies focusing specifically on this compound have been reported. While NMR has been used for the structural elucidation of saponins (B1172615) from Zygophyllum species, its application to study the metabolic perturbations caused by this compound is yet to be explored. nih.govekb.eg

If such research were to be conducted, the findings could be summarized in a table format:

Endogenous Metabolite Biological Matrix Fold Change (Treated vs. Control) Affected Metabolic Pathway
e.g., LactateSerumData not availablee.g., Glycolysis
e.g., AlanineSerumData not availablee.g., Amino Acid Metabolism
e.g., GlucoseSerumData not availablee.g., Glucose Metabolism

Future Directions and Research Gaps in Zygophyloside M Science

Exploration of Novel Biological Activities and Associated Molecular Mechanisms

The current pharmacological data on Zygophyloside M is exceptionally limited. Initial studies have shown that it, along with other saponins (B1172615) from Z. gaetulum, possesses antispasmodic activity on isolated guinea-pig ileum. tandfonline.com However, this singular finding only scratches the surface of its potential bioactivities. Triterpenoid (B12794562) saponins as a class are known for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and immunomodulatory activities. tandfonline.commdpi.comnih.govfrontiersin.org

A significant research gap exists in the comprehensive screening of this compound for other biological effects. Future investigations should prioritize screening this compound against a diverse array of disease models. For instance, given the established cytotoxic properties of many triterpenoid saponins, evaluating this compound's efficacy against various cancer cell lines is a logical and promising step. nih.govnih.gov

Beyond preliminary activity screening, it is crucial to delve into the underlying molecular mechanisms. For any observed activity, research must identify the specific cellular targets and signaling pathways that this compound modulates. This involves pinpointing protein interactions, effects on gene expression, and impact on key cellular processes to understand how the compound exerts its biological effects at a molecular level.

Development of Chemoenzymatic and Bio-catalytic Approaches for this compound Synthesis

The availability of this compound is currently restricted by its low yield from natural plant sources. nih.gov Total chemical synthesis of complex saponins is a challenging, multi-step process. scribd.commdpi.com Therefore, developing more efficient and scalable synthetic routes is critical for advancing research. Chemoenzymatic and biocatalytic approaches offer a promising alternative to purely chemical synthesis or extraction from plants. nih.govresearchgate.net

The biosynthesis of triterpenoid saponins involves three key classes of enzymes that could be harnessed for synthetic purposes. nih.govfrontiersin.org The process begins with the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs) to form the basic triterpenoid skeleton. frontiersin.org This is followed by oxidative modifications mediated by cytochrome P450 monooxygenases (P450s) and subsequent glycosylation by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org

Future research should focus on identifying and characterizing the specific OSCs, P450s, and UGTs from Zygophyllum species that are responsible for constructing this compound. Once identified, these enzymes could be employed in engineered microbial hosts or cell-free systems to produce the aglycone and subsequently attach the specific sugar moieties (quinovopyranose and glucopyranose) in a controlled, efficient manner. This bio-catalytic method could provide a sustainable supply of this compound for extensive preclinical investigation.

Table 1: Key Enzyme Families for this compound Biosynthesis

Enzyme FamilyFunction in Triterpenoid Saponin (B1150181) BiosynthesisPotential Role in this compound Synthesis
Oxidosqualene Cyclases (OSCs) Catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpene skeletons. nih.govFormation of the foundational oleanane-type skeleton.
Cytochrome P450s (P450s) Mediate oxidative modifications (e.g., hydroxylation, oxidation) of the triterpene skeleton. nih.govfrontiersin.orgCatalysis of the specific modifications leading to the 27-nor-oleanolic acid aglycone.
UDP-glycosyltransferases (UGTs) Catalyze the attachment of sugar moieties to the aglycone at specific positions. nih.govfrontiersin.orgAttachment of the D-quinovopyranosyl group at C-3 and the D-glucopyranosyl group at C-28.

Application of Advanced Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Mechanistic Pathways

Advanced "omics" technologies are powerful tools for natural product research, enabling a comprehensive view of the biological molecules and processes within an organism. mdpi.commdpi.comnih.gov Applying these technologies to this compound research represents a significant future direction for overcoming current knowledge gaps, particularly in biosynthesis and mechanism of action.

Transcriptomics (e.g., RNA-Seq) and proteomics can be applied to the source plants, such as Zygophyllum gaetulum, to identify the genes and corresponding enzymes involved in the biosynthesis of this compound. nih.govfrontiersin.org By comparing the gene expression profiles of tissues that produce high and low levels of the compound, researchers can pinpoint candidate genes for the specific OSCs, P450s, and UGTs involved in its unique formation. frontiersin.org

Furthermore, these omics approaches can be used to elucidate the compound's mechanism of action. By treating cells or model organisms with this compound and analyzing the resulting changes in the transcriptome and proteome, researchers can identify which genes and proteins are upregulated or downregulated. nih.gov This provides an unbiased, system-wide view of the cellular pathways affected by the compound, offering crucial clues to its biological targets and paving the way for more focused mechanistic studies. nih.govtaylorfrancis.com

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyDescriptionSpecific Application to this compound
Transcriptomics Large-scale study of RNA transcripts to analyze gene expression patterns. mdpi.comIdentification of candidate genes (OSCs, P450s, UGTs) involved in the biosynthetic pathway of this compound in its source plant. nih.gov
Proteomics Large-scale study of proteins, their structures, and functions. mdpi.comIdentification of the specific enzymes (proteins) responsible for this compound synthesis; elucidation of protein targets modulated by this compound in treated cells. frontiersin.org
Metabolomics Comprehensive analysis of metabolites within a biological system. nih.govProfiling the metabolic changes induced by this compound to understand its impact on cellular metabolism and identify related bioactive compounds.

Integration of Predictive Computational Models with Experimental Validation in Preclinical Drug Discovery

Computational approaches are integral to modern drug discovery, helping to accelerate the identification of lead compounds and predict their properties. frontiersin.orgscielo.org.mx For this compound, where experimental data is sparse, integrating predictive computational models with wet-lab validation is a crucial future direction.

In silico methods such as molecular docking can be used to screen the 3D structure of this compound against large databases of biological targets (e.g., proteins, enzymes). scielo.org.mxacs.org This "target fishing" can generate hypotheses about its potential mechanisms of action, which can then be prioritized for experimental validation. scielo.org.mx Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be developed once a set of analogues is synthesized and tested. acs.orgmdpi.com These models can help predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are also vital. mdpi.com Applying these models to this compound early in the discovery pipeline can help predict its drug-likeness and potential liabilities, saving significant time and resources in preclinical development. frontiersin.org The synergy between computational prediction and experimental testing creates a more efficient and informed drug discovery process. scirp.org

Table 3: Predictive Computational Models and Their Application to this compound

Computational ModelPurpose in Drug DiscoveryPotential Use for this compound
Molecular Docking Predicts the binding orientation and affinity of a molecule to a biological target. acs.orgTo screen this compound against known protein targets to identify potential biological activities (target fishing).
QSAR Modeling Relates the chemical structure of compounds to their biological activity. mdpi.comTo guide the synthesis of this compound analogues with improved potency or selectivity.
ADMET Prediction Estimates the pharmacokinetic and toxicity properties of a compound. frontiersin.orgTo evaluate the drug-likeness of this compound and prioritize it for further development.
Machine Learning/AI Enhances data analysis and predictive modeling for various tasks, including bioactivity prediction. acs.orgTo build robust models for predicting the biological targets and activities of this compound and its derivatives.

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents

Future research should investigate whether this compound acts synergistically with other phytochemicals present in Zygophyllum extracts. It is possible that its biological activity is enhanced in the presence of other saponins, flavonoids, or phenolic compounds found in the plant. researchgate.net Such studies could validate the holistic use of traditional plant-based medicines and identify potent multi-component therapies.

Additionally, exploring the synergy between this compound and conventional therapeutic agents is a promising avenue. For example, combining it with existing anticancer drugs or antibiotics could potentially lower the required dose of the conventional drug, thereby reducing side effects, or help overcome drug resistance mechanisms. These investigations would significantly expand the potential therapeutic applications of this compound beyond its use as a standalone agent.

Q & A

Q. What are the established methodologies for isolating Zygophyloside M from natural sources, and how can their efficiency be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Validation requires purity assessment via NMR, mass spectrometry, and comparison with literature data . Efficiency is measured by yield percentages and reproducibility across independent trials .

Q. How is the structural characterization of this compound achieved, and what analytical techniques resolve ambiguities in stereochemistry?

Structural elucidation relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Ambiguities in stereochemistry are resolved via NOESY/ROESY experiments, X-ray crystallography (if crystals are obtainable), or comparative analysis with synthetic analogs .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound’s pharmacological potential?

Common assays include cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH/ABTS radical scavenging) tests. Dose-response curves and IC₅₀ values are critical for comparing potency with reference compounds .

Advanced Research Questions

Q. How can contradictory reports on this compound’s mechanism of action be reconciled in cancer studies?

Contradictions often stem from variations in cell lines (e.g., HeLa vs. MCF-7), assay conditions (hypoxia vs. normoxia), or compound purity. Meta-analyses of raw datasets, standardized protocols (e.g., CLSI guidelines), and orthogonal assays (e.g., apoptosis vs. autophagy markers) can clarify mechanisms .

Q. What computational strategies optimize the synthesis of this compound derivatives with enhanced bioavailability?

Molecular docking (AutoDock, Schrödinger) predicts binding affinity to target proteins (e.g., kinases), while QSAR models identify substituents improving solubility. In silico ADMET tools (SwissADME, pkCSM) prioritize derivatives with favorable pharmacokinetics .

Q. How should researchers design experiments to validate this compound’s multi-target effects in neurodegenerative models?

Use transgenic animal models (e.g., Aβ-overexpressing mice) combined with multi-omics approaches (transcriptomics, metabolomics). Dose-dependent studies and time-course analyses differentiate primary targets from secondary effects. Statistical rigor requires ANOVA with post-hoc corrections for multiple comparisons .

Methodological Considerations

Q. What criteria ensure the reproducibility of this compound’s bioactivity across laboratories?

Adopt the MISEV guidelines for cell-based assays, report solvent controls (e.g., DMSO concentration ≤0.1%), and share raw spectral/data files via repositories like Figshare. Collaborative inter-lab validation minimizes batch effects .

Q. How can researchers address discrepancies in this compound’s reported spectral data?

Cross-validate NMR shifts with the Human Metabolome Database (HMDB) or PubChem. For unresolved conflicts, synthesize the compound de novo and compare spectral fingerprints. Contaminant screening (HPLC-ELSD) is essential .

Ethical and Practical Challenges

Q. What ethical frameworks govern the use of rare plant sources for this compound isolation?

Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS). Document plant collection permits and collaborate with local communities to ensure sustainable harvesting .

Q. How can researchers mitigate bias in interpreting this compound’s preclinical data?

Implement blinded data analysis, pre-register study protocols (e.g., on Open Science Framework), and report negative results. Use the ARRIVE 2.0 checklist for animal studies .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), NMR shifts, and bioassay IC₅₀ values. Use ±SEM for error margins .
  • Figures : Prioritize dose-response curves, molecular interaction diagrams, and pathway maps generated via Cytoscape .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.